![molecular formula C10H13ClN2O4 B5069946 2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol](/img/structure/B5069946.png)
2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol
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Description
“2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” is a chloroalkoxy alcohol . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular formula of “2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” is C10H13ClN2O4 . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of a related compound, 2-(2-Chloroethoxy)ethanol, is 117-120 °C/5 mmHg, and its density is 1.16 g/mL at 25 °C . The specific physical and chemical properties of “2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” are not provided in the available resources.Safety and Hazards
The related compound, 2-(2-Chloroethoxy)ethanol, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . The specific safety and hazards information for “2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” is not provided in the available resources.
properties
IUPAC Name |
2-[2-(2-chloro-4-nitroanilino)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c11-9-7-8(13(15)16)1-2-10(9)12-3-5-17-6-4-14/h1-2,7,12,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZRBESJSGVXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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